molecular formula C21H26N2O2 B4542932 ethyl 3-benzyl-1-(4-pyridinylmethyl)-3-piperidinecarboxylate

ethyl 3-benzyl-1-(4-pyridinylmethyl)-3-piperidinecarboxylate

Cat. No. B4542932
M. Wt: 338.4 g/mol
InChI Key: UAHLWUCQZFMPGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, Knoevenagel condensation, or cycloaddition reactions, employing various catalysts such as piperidine and trifluoroacetic acid under reflux conditions. These methodologies provide a basis for synthesizing ethyl 3-benzyl-1-(4-pyridinylmethyl)-3-piperidinecarboxylate and similar compounds, highlighting the versatility and efficiency of these synthetic routes in organic chemistry (Kumar et al., 2016).

Molecular Structure Analysis

Molecular and crystal structures of related compounds have been determined through X-ray diffraction analysis, revealing the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. Such studies shed light on the considerable conformational flexibility of these compounds and their tendency to form noncentrosymmetric and polysystem crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, including Knoevenagel condensation and cycloaddition reactions. These reactions are pivotal for functionalizing the compound and exploring its chemical properties, such as reactivity towards different electrophiles and nucleophiles, showcasing the compound's versatility in organic synthesis (Goli-Garmroodi et al., 2015).

Physical Properties Analysis

The physical properties of such compounds are often influenced by their molecular structure. The presence of intramolecular and intermolecular hydrogen bonding, as well as their crystalline structure, affects their melting points, solubility, and stability. Studies on related compounds provide insights into how these structural elements impact the physical properties, offering a comprehensive understanding of the behavior of these compounds under various conditions (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical reagents, are crucial for understanding the compound's behavior in different chemical environments. The synthesis and reactions of this compound derivatives highlight the compound's reactivity and potential for further functionalization, which is essential for its application in various fields of chemistry (Mekheimer et al., 1997).

properties

IUPAC Name

ethyl 3-benzyl-1-(pyridin-4-ylmethyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-2-25-20(24)21(15-18-7-4-3-5-8-18)11-6-14-23(17-21)16-19-9-12-22-13-10-19/h3-5,7-10,12-13H,2,6,11,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHLWUCQZFMPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)CC2=CC=NC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24799530
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-benzyl-1-(4-pyridinylmethyl)-3-piperidinecarboxylate
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ethyl 3-benzyl-1-(4-pyridinylmethyl)-3-piperidinecarboxylate
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ethyl 3-benzyl-1-(4-pyridinylmethyl)-3-piperidinecarboxylate
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ethyl 3-benzyl-1-(4-pyridinylmethyl)-3-piperidinecarboxylate

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